Alizapride Alizapride 6-methoxy-N-[(1-prop-2-enyl-2-pyrrolidinyl)methyl]-2H-benzotriazole-5-carboxamide is a member of benzotriazoles.
Brand Name: Vulcanchem
CAS No.: 59338-93-1
VCID: VC0003022
InChI: InChI=1S/C16H21N5O2/c1-3-6-21-7-4-5-11(21)10-17-16(22)12-8-13-14(19-20-18-13)9-15(12)23-2/h3,8-9,11H,1,4-7,10H2,2H3,(H,17,22)(H,18,19,20)
SMILES: COC1=CC2=C(C=C1C(=O)NCC3CCCN3CC=C)NN=N2
Molecular Formula: C16H21N5O2
Molecular Weight: 315.37 g/mol

Alizapride

CAS No.: 59338-93-1

Cat. No.: VC0003022

Molecular Formula: C16H21N5O2

Molecular Weight: 315.37 g/mol

* For research use only. Not for human or veterinary use.

Alizapride - 59338-93-1

CAS No. 59338-93-1
Molecular Formula C16H21N5O2
Molecular Weight 315.37 g/mol
IUPAC Name 6-methoxy-N-[(1-prop-2-enylpyrrolidin-2-yl)methyl]-2H-benzotriazole-5-carboxamide
Standard InChI InChI=1S/C16H21N5O2/c1-3-6-21-7-4-5-11(21)10-17-16(22)12-8-13-14(19-20-18-13)9-15(12)23-2/h3,8-9,11H,1,4-7,10H2,2H3,(H,17,22)(H,18,19,20)
Standard InChI Key KSEYRUGYKHXGFW-UHFFFAOYSA-N
SMILES COC1=CC2=C(C=C1C(=O)NCC3CCCN3CC=C)NN=N2
Canonical SMILES COC1=CC2=NNN=C2C=C1C(=O)NCC3CCCN3CC=C
Appearance Solid powder
Melting Point 139 °C

Chemical and Pharmacological Properties

Structural Characteristics

Alizapride (C₁₆H₂₁N₅O₂; molecular weight: 315.37 g/mol) is a benzotriazole derivative featuring a methoxy-substituted benzene ring linked to a pyrrolidine moiety via a carboxamide bridge . Its racemic structure lacks defined stereocenters, and the hydrochloride salt (C₁₆H₂₂ClN₅O₂; molecular weight: 351.8 g/mol) enhances solubility for intravenous administration . The SMILES notation (COC1=C(C=C2N=NNC2=C1)C(=O)NCC3CCCN3CC=C) and InChI key (KSEYRUGYKHXGFW-UHFFFAOYSA-N) further delineate its molecular topology .

Mechanism of Action

Alizapride antagonizes D2 receptors in the CTZ, suppressing nausea and vomiting by inhibiting dopaminergic signaling . Unlike selective antiemetics, it also exhibits prokinetic effects via vagal stimulation, accelerating gastric emptying—a dual mechanism shared with metoclopramide . This activity is concentration-dependent, with an IC₅₀ of 200 nM at D2 receptors .

Clinical Applications and Efficacy

Postoperative Nausea and Vomiting (PONV)

In a randomized trial of 90 cesarean section patients, intravenous Alizapride (50–100 mg) reduced PONV incidence from 56.7% to 10% within 24 hours postoperatively, outperforming placebo (70% incidence) . Higher doses (100 mg) achieved complete response in 90% of cases by 2 hours, underscoring dose-dependent efficacy .

Chemotherapy-Induced Nausea and Vomiting (CINV)

Pharmacokinetic Profile

Absorption and Distribution

Alizapride exhibits linear pharmacokinetics across doses (50–200 mg). Oral administration yields lower bioavailability (AUC: 1.7–6.6 mg·h/L) compared to intravenous routes (AUC: 1.98–7.59 mg·h/L) . Protein binding and volume of distribution remain uncharacterized, but its hydrophilic structure suggests limited tissue penetration .

Metabolism and Excretion

Renal excretion predominates, with a half-life of 2–3 hours in adults . Pediatric populations exhibit prolonged elimination (t₁/₂: 4.68 hours at 3.97 mg/kg), necessitating dose adjustments . No active metabolites have been identified.

Table 1: Pharmacokinetic Parameters of Alizapride

Dose (mg)RouteAUC (mg·h/L)Half-Life (h)
50Intravenous1.981.98
100Intravenous3.533.20
200Oral6.573.22

In a crossover study of 44 cisplatin patients, Alizapride (4 mg/kg) outperformed domperidone (0.6 mg/kg) in reducing severe nausea (p < 0.05) and vomiting episodes, with 68% patient preference for Alizapride .

Adverse Effects

At doses ≤4 mg/kg, Alizapride causes mild sedation (13–17% incidence) and rare extrapyramidal symptoms . Higher doses (6–8 mg/kg) correlate with hypotension, diarrhea, and dizziness, limiting utility in vulnerable populations .

Recent Advances and Stability Data

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